-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:
Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:
FMBS chloride can be employed in material science for:
3-Fluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the molecular formula and a molecular weight of approximately 208.64 g/mol. It features a fluorine atom at the meta position relative to a methyl group on a benzene ring, with a sulfonyl chloride functional group attached. The compound appears as white to pale yellow crystals or powder and has a melting point ranging from 44.5 to 53.5 °C .
As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.
Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].
The synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride typically involves:
3-Fluoro-4-methylbenzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 3-fluoro-4-methylbenzenesulfonyl chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzenesulfonyl chloride | C7H9ClO2S | Lacks fluorine; used in similar synthetic pathways |
3-Chloro-4-methylbenzenesulfonyl chloride | C7H6Cl2O2S | Contains chlorine instead of fluorine; different reactivity |
3-Nitro-4-methylbenzenesulfonyl chloride | C7H6ClNO2S | Contains nitro group; alters electronic properties |
These compounds differ mainly in their substituents on the benzene ring, which influences their reactivity and applications. The presence of fluorine in 3-fluoro-4-methylbenzenesulfonyl chloride enhances its electrophilic character compared to its chloro or nitro counterparts, making it unique for specific synthetic pathways and biological interactions .
3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) emerged as a specialized reagent in the late 20th century, driven by advancements in sulfonyl chloride chemistry. While its structural analog, toluenesulfonyl chloride (TsCl), was first synthesized in the early 1900s, the introduction of fluorine substituents to sulfonyl chlorides gained traction in the 1980s with the growing demand for fluorinated intermediates in pharmaceuticals and agrochemicals. The compound’s development aligns with broader trends in sulfonate ester and sulfonamide synthesis, where electron-withdrawing groups like fluorine enhance reactivity and selectivity in nucleophilic substitution reactions. Early synthetic routes involved direct chlorosulfonation of 3-fluoro-4-methyltoluene, but modern methodologies now leverage catalytic and photocatalytic systems to improve yield and purity.
This compound is pivotal in organic synthesis due to its dual functional groups:
Key applications include:
A comparative analysis of sulfonyl chlorides highlights its unique reactivity (Table 1):
IUPAC Name: 3-Fluoro-4-methylbenzenesulfonyl chloride
Structural Features:
The compound belongs to the class of aryl sulfonyl chlorides, characterized by their utility in introducing sulfonate functionalities into organic frameworks.
Corrosive